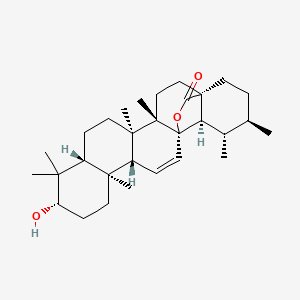

3-羟基-11-乌苏烯-28,13-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

3-Hydroxy-11-ursen-28,13-olide is a triterpenoid compound with the molecular formula C30H46O3 and a molecular weight of 454.68 g/mol . It is known for its presence in various plant species and exhibits a range of biological activities, making it a subject of interest in scientific research.

科学研究应用

3-Hydroxy-11-ursen-28,13-olide has several scientific research applications:

作用机制

Target of Action

The primary targets of 3-Hydroxy-11-ursen-28,13-olide are human ovarian cancer cells (A2780) and human hepatoma cells . These cells play a crucial role in the progression of ovarian cancer and liver cancer, respectively.

Mode of Action

3-Hydroxy-11-ursen-28,13-olide interacts with its targets by exhibiting antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cells .

Pharmacokinetics

It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Hydroxy-11-ursen-28,13-olide’s action include a reduction in the proliferation of ovarian cancer cells and a protective effect against injury in hepatoma cells .

Action Environment

The compound should be stored at 2-8℃, protected from air and light .

安全和危害

The safety data sheet for 3-Hydroxy-11-ursen-28,13-olide advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, personnel should be evacuated to safe areas, and the chemical should not be allowed to enter drains .

生化分析

Biochemical Properties

3-Hydroxy-11-ursen-28,13-olide is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

3-Hydroxy-11-ursen-28,13-olide exhibits weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-11-ursen-28,13-olide typically involves the extraction from natural sources such as the leaves of Eucalyptus viminalis . The compound can be isolated using chromatographic techniques, including column chromatography. The reaction conditions for its synthesis often involve the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of 3-Hydroxy-11-ursen-28,13-olide is less common due to its natural abundance. when required, it can be produced through large-scale extraction and purification processes, ensuring high purity and consistency .

化学反应分析

Types of Reactions

3-Hydroxy-11-ursen-28,13-olide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated triterpenoids .

相似化合物的比较

Similar Compounds

3β-Hydroxyurs-11-en-28,13-olide: Exhibits similar cytoprotective and antiproliferative activities.

Ehretiolide: Another triterpenoid with comparable biological activities.

Uniqueness

3-Hydroxy-11-ursen-28,13-olide stands out due to its potent concentration-independent cytoprotective effect and its specific antiproliferative activity against certain cancer cell lines . Its unique structure and functional groups contribute to its distinct biological properties.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3-Hydroxy-11-ursen-28,13-olide can be achieved through a series of reactions involving starting materials such as ursolic acid and acetic anhydride.", "Starting Materials": [ "Ursolic acid", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Ursolic acid is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of ursolic acid.", "Step 2: Acetic anhydride is added to the reaction mixture and the resulting mixture is stirred for several hours at room temperature.", "Step 3: The reaction mixture is then poured into water and the resulting precipitate is collected by filtration.", "Step 4: The precipitate is then dissolved in a mixture of methanol and sulfuric acid and heated under reflux for several hours.", "Step 5: The reaction mixture is cooled and the resulting solid is collected by filtration and washed with water.", "Step 6: The solid is then dissolved in a mixture of methanol and water and the resulting solution is heated under reflux to form 3-Hydroxy-11-ursen-28,13-olide." ] } | |

CAS 编号 |

35959-05-8 |

分子式 |

C30H46O3 |

分子量 |

454.7 g/mol |

IUPAC 名称 |

(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |

InChI |

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1 |

InChI 键 |

UVBLDLGZDSGCSN-MWOWFCOASA-N |

手性 SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C |

SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

规范 SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?

A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that 3-Hydroxy-11-ursen-28,13-olide exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.

Q2: Where has 3-Hydroxy-11-ursen-28,13-olide been identified in nature?

A2: 3-Hydroxy-11-ursen-28,13-olide has been isolated from the following plant sources:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1151396.png)